molecular formula C20H20N2O6 B11447388 N-(2,4-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(2,4-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11447388
M. Wt: 384.4 g/mol
InChI Key: QTPSSAVYLORKCQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of two dimethoxyphenyl groups and an oxazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.

    Attachment of Dimethoxyphenyl Groups: The dimethoxyphenyl groups are introduced through substitution reactions using suitable reagents like dimethoxybenzene derivatives.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanamide
  • 3,4-Dimethoxyphenethylamine hydrochloride
  • N-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide

Uniqueness

N-(2,4-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of structural features, including the oxazole ring and multiple dimethoxyphenyl groups

Properties

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O6/c1-24-13-6-7-14(18(10-13)26-3)21-20(23)15-11-17(28-22-15)12-5-8-16(25-2)19(9-12)27-4/h5-11H,1-4H3,(H,21,23)

InChI Key

QTPSSAVYLORKCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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